(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology
Research on similar compounds involves synthetic methodologies aimed at producing novel pyrazole and acrylamide derivatives. For instance, Kariuki et al. (2022) discussed the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, emphasizing the potential of such methodologies in creating targeted molecules for further application studies (Kariuki et al., 2022).
Potential Biological Activities
Compounds within this chemical class have been evaluated for their cytotoxic activities against various cancer cell lines, highlighting the importance of such molecules in medicinal chemistry research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Liquid Crystalline Properties
Another area of interest is the study of liquid crystalline properties of pyrazolone derivatives. Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives and explored their liquid crystalline behavior, which can be significant in materials science (Thaker et al., 2013).
properties
IUPAC Name |
(E)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-21-12(9-14(20-21)15-11-17-6-7-18-15)10-19-16(22)5-4-13-3-2-8-23-13/h2-9,11H,10H2,1H3,(H,19,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKXARILSPYOAU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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